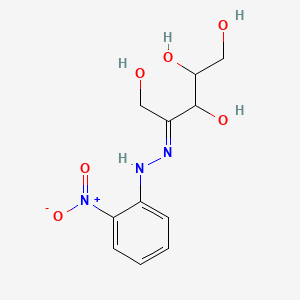

D-Ribulose o-nitrophenylhydrazone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKCHSGKQBDYBI-MDWZMJQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C(\CO)/C(C(CO)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585264 |

Source

|

| Record name | (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6155-41-5 |

Source

|

| Record name | (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of D-Ribulose o-nitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of D-Ribulose o-nitrophenylhydrazone, a derivative of the ketopentose sugar D-Ribulose. While specific literature on this exact compound is scarce, this document provides a comprehensive overview based on established principles of carbohydrate chemistry and hydrazone formation. It includes a detailed, generalized experimental protocol for its synthesis, expected physicochemical properties, and a summary of analytical techniques for its characterization. Furthermore, this guide explores the potential biological significance of sugar hydrazones, a class of compounds known for their diverse pharmacological activities, including antimicrobial, antifungal, and cytotoxic effects. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel carbohydrate derivatives for potential therapeutic applications.

Introduction

D-Ribulose, a ketopentose monosaccharide, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Its chemical modification presents an opportunity to generate novel molecules with potential biological activities. The derivatization of carbonyl compounds, such as the ketone group in D-Ribulose, with hydrazine (B178648) reagents to form hydrazones is a fundamental reaction in organic chemistry. The resulting this compound incorporates an aromatic nitro group, which can influence its chemical and biological properties.

Hydrazone derivatives of sugars are a class of compounds that have garnered significant interest in medicinal chemistry. They have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[1][2][3][4] The synthesis of this compound, therefore, represents a step towards exploring new chemical entities with potential therapeutic value.

This guide provides a generalized yet detailed protocol for the synthesis and characterization of this compound, addressing the current gap in specific experimental literature for this compound.

Synthesis of this compound

The synthesis of this compound involves the condensation reaction between D-Ribulose and o-nitrophenylhydrazine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the hydrazone.

Reactants and Materials

| Reactant/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| D-Ribulose | C₅H₁₀O₅ | 150.13 | 488-84-6 |

| o-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | 3034-19-3 |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 64-17-5 |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | 64-19-7 |

Experimental Protocol

Note: This is a generalized procedure and may require optimization.

-

Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of D-Ribulose in 30 mL of ethanol. In a separate beaker, dissolve 1.53 g (10 mmol) of o-nitrophenylhydrazine in 20 mL of ethanol. Gentle warming may be required to facilitate dissolution.

-

Reaction Mixture: Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with continuous stirring.

-

Acid Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reaction Conditions: Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, is expected to crystallize out of the solution. If crystallization does not occur spontaneously, the solution can be concentrated under reduced pressure or cooled in an ice bath.

-

Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Synthesis workflow for this compound.

Characterization of this compound

Due to the lack of specific experimental data for this compound, the following characterization data are predicted based on the known properties of the starting materials and general characteristics of sugar hydrazones.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃O₆ |

| Molecular Weight | 285.25 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO), sparingly soluble in water |

| Optical Rotation [α]D | Not available |

Spectroscopic Analysis (Expected)

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3500 | O-H (hydroxyl groups) | Stretching |

| 3300-3400 | N-H (hydrazine) | Stretching |

| 2850-3000 | C-H (aliphatic) | Stretching |

| ~1620 | C=N (hydrazone) | Stretching |

| ~1590 | C=C (aromatic) | Stretching |

| ~1520 and ~1340 | NO₂ (nitro group) | Asymmetric and Symmetric Stretching |

| 1000-1200 | C-O (hydroxyl groups) | Stretching |

¹H NMR: The proton NMR spectrum will provide information about the hydrogen atoms in the molecule. Expected chemical shifts (δ) in ppm are:

-

Aromatic protons: 7.0-8.5 ppm (multiplets) from the o-nitrophenyl group.

-

Sugar backbone protons (CH-OH and CH₂-OH): 3.5-5.0 ppm (complex multiplets).

-

N-H proton: A broad singlet, chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom. Expected chemical shifts (δ) in ppm are:

-

Aromatic carbons: 110-150 ppm.

-

C=N (hydrazone carbon): 140-160 ppm.

-

Sugar backbone carbons (C-OH and CH₂-OH): 60-80 ppm.

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 286.1034, corresponding to the molecular formula C₁₁H₁₅N₃O₆ + H⁺.

Potential Biological Significance

While there is no specific biological data available for this compound, the broader class of sugar hydrazone derivatives has been shown to possess a variety of biological activities.

Potential biological activities of sugar hydrazone derivatives.

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that sugar-based hydrazones can inhibit the growth of various bacteria and fungi.[2][3] The presence of the hydrazone linkage and the sugar moiety are often crucial for this activity.

-

Cytotoxic Activity: Some sugar hydrazone derivatives have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[1]

The introduction of the o-nitrophenyl group to the D-Ribulose scaffold could modulate these activities, making this compound a candidate for biological screening.

Conclusion

This technical guide provides a comprehensive, albeit generalized, framework for the synthesis and characterization of this compound. While specific experimental data for this compound remains elusive in the current literature, the provided protocols and expected analytical data offer a solid starting point for researchers. The potential for biological activity, based on the known properties of related sugar hydrazones, warrants further investigation into this and similar derivatives for applications in drug discovery and development. Future work should focus on the experimental validation of the synthesis and a thorough characterization of the compound, followed by systematic biological screening to elucidate its therapeutic potential.

References

- 1. Synthesis, Cytotoxic, and Apoptotic Activity of New N-(Arylglycyl)succinohydrazide and their Sugar Hydrazone Derivatives [ejchem.journals.ekb.eg]

- 2. mdpi.com [mdpi.com]

- 3. Sugarhydrazones of 2-hydrazinoquinolines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. distantreader.org [distantreader.org]

An In-depth Technical Guide to the Chemical Properties of D-Ribulose o-nitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of D-Ribulose o-nitrophenylhydrazone, a derivative of the naturally occurring ketopentose, D-Ribulose. This document details its synthesis, structural characteristics, and predicted spectral properties, and discusses the potential for biological activity based on related compounds.

Chemical and Physical Properties

This compound is a hydrazone derivative formed by the condensation reaction between D-Ribulose and o-nitrophenylhydrazine. Its chemical identity is well-defined, although extensive experimental data on its physical properties are not widely available in the public domain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol | PubChem[1] |

| Molecular Formula | C₁₁H₁₅N₃O₆ | PubChem[1] |

| Molecular Weight | 285.25 g/mol | PubChem[1] |

| CAS Number | 6155-41-5 | ChemicalBook[2] |

| Appearance | Expected to be a colored solid (yellow, orange, or red), characteristic of many nitrophenylhydrazone derivatives. | General Knowledge |

Synthesis of this compound

The synthesis of this compound follows a standard procedure for the formation of hydrazones from ketones.[3] This reaction is a condensation reaction where the ketone group of D-Ribulose reacts with the hydrazine (B178648) derivative to form a hydrazone with the elimination of a water molecule.

References

An In-depth Technical Guide to the Reaction of o-Nitrophenylhydrazine with D-Ribulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between o-nitrophenylhydrazine and the ketopentose sugar, D-Ribulose. This reaction, a specific example of the broader class of osazone formation reactions, is a classical method for the derivatization and characterization of reducing sugars. Due to a lack of specific experimental data in the published literature for the reaction between o-nitrophenylhydrazine and D-Ribulose, this guide has been constructed based on established principles of osazone formation from analogous ketoses and substituted hydrazines. The provided protocols and data should be considered as a starting point for experimental work.

Introduction to Osazone Formation

Osazone formation, first developed by Emil Fischer, is a reaction in which a reducing sugar reacts with an excess of an arylhydrazine, typically phenylhydrazine (B124118) or its substituted derivatives, at elevated temperatures.[1] The reaction involves the carbonyl group (aldehyde or ketone) of the sugar and the adjacent hydroxyl group, resulting in the formation of a crystalline, often brightly colored, 1,2-bis(arylhydrazone) known as an osazone.[2][3] This derivatization is historically significant for the identification and differentiation of sugars based on the characteristic crystal shapes and melting points of their osazones.[1] For ketoses like D-Ribulose, the reaction engages the ketone at the C-2 position and the hydroxyl group at the C-1 position.

Proposed Reaction Mechanism

The precise mechanism of osazone formation has been a subject of study, with the Weygand mechanism being the most supported by isotopic labeling experiments.[4][5] The Fischer mechanism is now considered less likely.[4] The reaction consumes three equivalents of the arylhydrazine to form the osazone, with one equivalent being reduced to aniline (B41778) and ammonia.

The proposed mechanism for the reaction of D-Ribulose with o-nitrophenylhydrazine, based on the Weygand model for ketoses, is as follows:

-

Formation of the Hydrazone: The reaction initiates with the nucleophilic attack of o-nitrophenylhydrazine on the C-2 carbonyl group of D-Ribulose to form a hydrazone intermediate.

-

Tautomerization and Amadori Rearrangement: The hydrazone undergoes tautomerization to an enol form. This is followed by an Amadori-type rearrangement where the C-1 hydroxyl group is oxidized to a carbonyl group, and the hydrazone is reduced. This is a key step where a second molecule of o-nitrophenylhydrazine acts as an oxidizing agent.

-

Formation of the Osazone: The newly formed carbonyl group at C-1 then reacts with a third molecule of o-nitrophenylhydrazine to form the final osazone product, D-Ribulose o-nitrophenylosazone.

References

- 1. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. 2-Nitrophenylhydrazine 97 3034-19-3 [sigmaaldrich.com]

- 4. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3034-19-3 CAS MSDS (2-Nitrophenylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Analysis of D-Ribulose o-nitrophenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for D-Ribulose o-nitrophenylhydrazone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative data based on analogous compounds and established spectroscopic principles for arylhydrazones of sugars. The experimental protocols provided are generalized standard procedures.

Spectroscopic Data

The following tables summarize the expected Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. These values are estimations derived from typical data for similar structures and should be considered as a reference for experimental design and data interpretation.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of an o-nitrophenylhydrazone derivative is characterized by strong absorption bands arising from π → π* transitions within the aromatic ring and the hydrazone moiety. The position and intensity of these bands can be influenced by the solvent polarity.

| Parameter | Expected Value | Solvent |

| λmax 1 | ~ 250 - 280 nm | Methanol (B129727) or Ethanol |

| λmax 2 | ~ 350 - 380 nm | Methanol or Ethanol |

| Molar Absorptivity (ε) | 10,000 - 20,000 M-1cm-1 | Methanol or Ethanol |

Note: The λmax values are estimates for the nitrophenylhydrazone chromophore. The sugar moiety is not expected to significantly alter these values.

NMR Spectroscopic Data

The 1H and 13C NMR spectra of this compound would provide detailed structural information. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Predicted 1H NMR Chemical Shifts (in ppm) in DMSO-d6

| Proton | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (4 protons) | 7.0 - 8.2 | m | - |

| NH | 10.0 - 11.5 | s | - |

| Sugar CH, CH2 | 3.5 - 5.0 | m | - |

Table 3: Predicted 13C NMR Chemical Shifts (in ppm) in DMSO-d6

| Carbon | Predicted Chemical Shift (δ) |

| C=N | 140 - 150 |

| Aromatic-C | 115 - 145 |

| Sugar C-O | 60 - 80 |

| Sugar C=N- | ~150 |

Note: These are predicted chemical shift ranges. Actual values will depend on the specific conformation and solvent conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Objective: To synthesize this compound from D-Ribulose and o-nitrophenylhydrazine.

Materials:

-

D-Ribulose

-

o-Nitrophenylhydrazine hydrochloride

-

Methanol or Ethanol

-

Glacial Acetic Acid

-

Distilled water

-

Beakers, flasks, stirring apparatus, and filtration equipment

Procedure:

-

Dissolve D-Ribulose (1 equivalent) in a minimal amount of methanol.

-

In a separate beaker, dissolve o-nitrophenylhydrazine hydrochloride (1.1 equivalents) in methanol. A few drops of glacial acetic acid can be added to facilitate the reaction.

-

Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours or until a precipitate is formed. The formation of a colored product indicates the formation of the hydrazone.

-

If no precipitate forms, the solution can be gently warmed for a short period.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with cold methanol or water to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure crystals of this compound.

-

Dry the product under vacuum.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol or ethanol). From this stock solution, prepare a series of dilutions to a final concentration in the range of 10-50 µM.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of this compound for structural elucidation.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube. Ensure the sample is fully dissolved.

-

1H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional 1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

13C NMR Acquisition:

-

Acquire a one-dimensional 13C NMR spectrum with proton decoupling. A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance of 13C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.

Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

An In-depth Technical Guide to the Discovery and History of Sugar O-Nitrophenylhydrazones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of carbohydrates and their derivatives has been a cornerstone of organic chemistry and biochemistry, with profound implications for drug discovery and development. Among the vast array of carbohydrate derivatives, sugar hydrazones, and specifically sugar o-nitrophenylhydrazones, represent a class of compounds with a rich history and significant biological potential. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological significance of sugar o-nitrophenylhydrazones, with a focus on their role as enzyme inhibitors.

The journey of sugar hydrazones begins with the pioneering work of Hermann Emil Fischer in the late 19th century. In 1875, Fischer discovered phenylhydrazine (B124118), a reagent that would become instrumental in the characterization of sugars.[1] His subsequent development of the Fischer indole (B1671886) synthesis in 1883 further solidified the importance of hydrazone intermediates in organic synthesis.[2][3] Fischer's application of phenylhydrazine to carbohydrates led to the formation of crystalline derivatives known as osazones, which were pivotal in elucidating the stereochemistry of monosaccharides.[1][4][5] This foundational work opened the door for the synthesis of a wide variety of substituted phenylhydrazones of sugars, including the o-nitrophenylhydrazone derivatives.

While the specific historical moment of the first synthesis of a sugar o-nitrophenylhydrazone is not as prominently documented as Fischer's work with phenylhydrazine, the use of substituted hydrazines, such as o-nitrophenylhydrazine and the closely related 2,4-dinitrophenylhydrazine, became a logical extension of his methods for the derivatization and identification of carbonyl-containing compounds, including the open-chain forms of sugars.[5] These derivatives have proven to be valuable tools in analytical chemistry and, more recently, as pharmacologically active agents.

Synthesis and Experimental Protocols

The synthesis of sugar o-nitrophenylhydrazones follows the general principle of hydrazone formation through the condensation reaction between a carbonyl group and a hydrazine. In the case of sugars, the reaction occurs with the aldehyde or ketone group present in their open-chain tautomeric form. The reaction is typically acid-catalyzed.

General Experimental Protocol for the Synthesis of D-Glucose o-Nitrophenylhydrazone

This protocol is adapted from established methods for the synthesis of substituted phenylhydrazones of sugars.

Materials:

-

D-Glucose

-

o-Nitrophenylhydrazine

-

Methanol (B129727) (absolute)

-

Glacial Acetic Acid

-

Beakers and Erlenmeyer flasks

-

Reflux condenser

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of D-glucose in 20 mL of methanol. To this solution, add a stoichiometric equivalent of o-nitrophenylhydrazine.

-

Acid Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reaction under Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The o-nitrophenylhydrazone derivative, being less soluble, will often crystallize out of the solution. If necessary, the solution can be concentrated by rotary evaporation to induce crystallization.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials and impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain a product of high purity.

-

Drying: Dry the purified crystals in a desiccator or under vacuum to remove any residual solvent.

Characterization of Sugar o-Nitrophenylhydrazones

The structural elucidation and confirmation of purity of synthesized sugar o-nitrophenylhydrazones are achieved through a combination of spectroscopic and analytical techniques.

-

Melting Point: Pure crystalline derivatives exhibit a sharp and characteristic melting point, which can be used for identification and as an indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the hydrazone. Key signals include those of the aromatic protons of the o-nitrophenyl group, the imine proton (-CH=N-), and the protons and carbons of the sugar backbone. 2D NMR techniques like COSY and HMBC can be used to establish connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretching, C=N stretching of the imine, and the characteristic absorptions of the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.

-

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography can provide the definitive three-dimensional structure, including the stereochemistry at each chiral center and the E/Z configuration of the hydrazone double bond.

Quantitative Data

The following table summarizes the types of quantitative data typically obtained for sugar hydrazone derivatives. Specific values for o-nitrophenylhydrazones would be determined experimentally.

| Property | Technique | Typical Data/Information Obtained |

| Melting Point | Melting Point Apparatus | A specific temperature range (°C) indicating purity. |

| Specific Rotation | Polarimetry | [α]D value, indicating the optical activity of the compound. |

| 1H NMR Chemical Shifts | NMR Spectroscopy | δ values (ppm) for each proton, coupling constants (J in Hz). |

| 13C NMR Chemical Shifts | NMR Spectroscopy | δ values (ppm) for each carbon atom. |

| IC50 (Enzyme Inhibition) | Biochemical Assay | Concentration (µM or µg/mL) required for 50% inhibition of enzyme activity. |

| Elemental Analysis | Elemental Analyzer | Percentage composition of C, H, N. |

Biological Activity and Signaling Pathways

A significant area of research for sugar o-nitrophenylhydrazones and related compounds is their potential as enzyme inhibitors. Of particular interest is their ability to inhibit glycosidases, such as α-amylase and α-glucosidase. These enzymes are involved in the breakdown of complex carbohydrates into glucose in the digestive tract. Inhibition of these enzymes can slow down the absorption of glucose, making it a valuable therapeutic strategy for the management of type 2 diabetes.

The mechanism of inhibition is often competitive, where the sugar hydrazone mimics the structure of the natural carbohydrate substrate and binds to the active site of the enzyme, thereby blocking the substrate from binding and being hydrolyzed.

While the direct modulation of intracellular signaling cascades by sugar o-nitrophenylhydrazones is not extensively documented, their effect on glucose metabolism through enzyme inhibition has downstream consequences on cellular signaling pathways that are sensitive to glucose levels. For instance, by regulating glucose uptake, these compounds can indirectly influence pathways such as insulin (B600854) signaling and AMP-activated protein kinase (AMPK) signaling, which are central to cellular energy homeostasis.

Conclusion

From their historical roots in the foundational work of Emil Fischer to their modern-day investigation as potential therapeutic agents, sugar o-nitrophenylhydrazones represent a fascinating and important class of carbohydrate derivatives. Their synthesis is straightforward, building upon well-established chemical principles, and their characterization relies on standard analytical techniques. The growing body of evidence for their biological activity, particularly as glycosidase inhibitors, positions them as promising lead compounds in the development of new drugs for metabolic disorders. Further research into their specific interactions with biological targets and their broader effects on cellular signaling will undoubtedly continue to unveil their full therapeutic potential.

References

D-Ribulose o-nitrophenylhydrazone molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose o-nitrophenylhydrazone is a derivative of D-Ribulose, a ketopentose sugar. This guide provides a comprehensive overview of its molecular structure, formula, and physicochemical properties. It also outlines a general experimental protocol for its synthesis and discusses the characterization techniques applicable to this class of compounds. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide combines established chemical principles with data available for analogous compounds to provide a thorough technical resource.

Molecular Structure and Formula

This compound is formed through the condensation reaction of D-Ribulose and o-nitrophenylhydrazine. This reaction typically involves the ketone carbonyl group of the sugar and the primary amine of the hydrazine, resulting in the formation of a hydrazone.

The molecular formula for this compound is C₁₁H₁₅N₃O₆ .[1]

Its IUPAC name is (4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol .[1]

The structure consists of a pentane-1,2,3,5-tetrol backbone derived from D-Ribulose, with a (2-nitrophenyl)hydrazinylidene group attached at the C4 position. The "(4E)" designation indicates the stereochemistry around the C=N double bond.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 285.25 g/mol | PubChem[1] |

| Exact Mass | 285.096085 g/mol | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 151 Ų | PubChem[1] |

Note: The data presented in this table is computationally generated and may differ from experimental values.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general procedure for the formation of phenylhydrazones from sugars can be adapted.

General Synthesis of Sugar Phenylhydrazones:

This protocol is based on established methods for the synthesis of phenylhydrazone derivatives of sugars.

Materials:

-

D-Ribulose

-

o-nitrophenylhydrazine

-

Ethanol (B145695) (or another suitable solvent like methanol (B129727) or a water-ethanol mixture)

-

Glacial acetic acid (as a catalyst, optional)

-

Beaker or round-bottom flask

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolution: Dissolve D-Ribulose in a minimal amount of warm ethanol in a beaker or round-bottom flask.

-

Reagent Addition: In a separate container, dissolve an equimolar amount of o-nitrophenylhydrazine in ethanol. A small amount of glacial acetic acid can be added to catalyze the reaction.

-

Reaction: Add the o-nitrophenylhydrazine solution to the D-Ribulose solution with continuous stirring.

-

Heating: Gently heat the reaction mixture under reflux for a period of 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, the this compound product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Characterization: The synthesized this compound should be characterized to confirm its identity and purity using the following techniques:

-

Melting Point Determination: To assess the purity of the crystalline product.

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify functional groups such as O-H, N-H, C=N, and NO₂.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

-

Optical Rotation: To determine the specific rotation of the chiral molecule.

Mandatory Visualization

References

A Technical Guide to the Physical Characteristics of Crystalline D-Ribulose o-nitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of crystalline D-Ribulose o-nitrophenylhydrazone, a derivative of the ketopentose sugar D-Ribulose. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and analytical sciences by consolidating key data and outlining relevant experimental procedures.

Introduction

This compound is a hydrazone derivative formed by the condensation reaction of D-Ribulose and o-nitrophenylhydrazine. Hydrazones of sugars are an important class of compounds, often utilized in the characterization and analysis of carbohydrates.[1] The introduction of the o-nitrophenyl group provides a chromophore, facilitating detection and quantification. Understanding the physical properties of the crystalline form of this compound is crucial for its identification, purification, and application in various research contexts.

Physicochemical Properties

The empirical formula for this compound is C₁₁H₁₅N₃O₆, with a corresponding molecular weight of 285.25 g/mol . A key identifying physical characteristic is its melting point, which has been reported to be in the range of 165-166.5 °C .[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6155-41-5 | |

| Molecular Formula | C₁₁H₁₅N₃O₆ | |

| Molecular Weight | 285.25 g/mol | |

| Melting Point | 165-166.5 °C | [2] |

| Boiling Point (Predicted) | 607.9 ± 65.0 °C | [2] |

| Density (Predicted) | 1.54 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 12.05 ± 0.20 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis involves a condensation reaction between D-Ribulose and o-nitrophenylhydrazine.

Materials:

-

D-Ribulose

-

o-Nitrophenylhydrazine

-

Ethanol (B145695) (or another suitable alcohol)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve D-Ribulose in a minimal amount of warm ethanol.

-

In a separate flask, dissolve an equimolar amount of o-nitrophenylhydrazine in ethanol. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with constant stirring.

-

The reaction mixture may be gently warmed for a short period to ensure completion of the reaction.

-

The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to promote crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Crystallization

Recrystallization is a standard method for purifying the crude product.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the purified crystals by filtration and dry them thoroughly.

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for this compound are not available in the provided search results, the expected spectroscopic features can be inferred from the known characteristics of hydrazones and the constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Anticipated IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl groups) | 3500 - 3200 (broad) |

| N-H Stretch (hydrazine) | 3350 - 3250 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| C=N Stretch (imine) | 1650 - 1580 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| NO₂ Symmetric Stretch | 1370 - 1330 |

| C-O Stretch (hydroxyls) | 1260 - 1000 |

UV-Visible (UV-Vis) Spectroscopy

The presence of the o-nitrophenylhydrazone moiety will result in strong UV-Vis absorption. The spectrum is anticipated to show characteristic π → π* and n → π* transitions. The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be complex due to the sugar backbone.

-

Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on the nitrophenyl ring.

-

Sugar Protons: A series of signals in the δ 3.5-5.0 ppm range corresponding to the protons on the ribulose backbone.

-

N-H Proton: A potentially broad signal, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms.

-

Aromatic Carbons: Signals in the δ 110-150 ppm range.

-

C=N Carbon: A signal in the δ 140-160 ppm region.

-

Sugar Carbons: Signals corresponding to the five carbons of the ribulose moiety, typically in the δ 60-100 ppm range.

Logical Relationships in Characterization

The characterization of this compound follows a logical progression of analytical techniques to confirm its identity and purity.

Conclusion

This technical guide has summarized the key physical characteristics of crystalline this compound based on available data. While the melting point is established, further experimental work is required to fully elucidate its spectroscopic properties. The provided experimental outlines offer a starting point for the synthesis, purification, and detailed characterization of this compound, which holds potential for applications in carbohydrate research and as an analytical standard.

References

- 1. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 2. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of D-Ribulose o-nitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

The Significance of Solubility

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of drug candidates and other bioactive molecules. For researchers in drug discovery and development, a thorough understanding of a compound's solubility in various solvents is paramount for:

-

Formulation Development: Developing suitable delivery systems, whether for in vitro assays or in vivo studies.

-

Pharmacokinetic Profiling: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

-

High-Throughput Screening: Ensuring accurate compound concentrations in biological assays.

-

Chemical Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization processes.

Quantitative Solubility Data

As quantitative solubility data for D-Ribulose o-nitrophenylhydrazone is not extensively documented, the following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents relevant to potential applications, from polar to non-polar.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) | Observations |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Dimethyl Sulfoxide (DMSO) | |||

| 1-Octanol | |||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method. This method is widely accepted for its accuracy and reliability in determining the equilibrium solubility of a compound in a given solvent.[1]

Principle

The isothermal saturation method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined, which represents the solubility of the compound at that temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, 1-octanol, hexane) of analytical grade

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25°C ± 0.1°C)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, which should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

For UV-Vis Spectrophotometry: A calibration curve should be prepared using standard solutions of known concentrations.

-

For HPLC: A suitable method should be developed to separate the compound of interest from any potential impurities. A calibration curve is also required.

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units, such as molarity (mol/L) or grams per 100 mL ( g/100 mL).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination by Isothermal Saturation.

References

The Untapped Potential of D-Ribulose o-nitrophenylhydrazone in Biochemical Research and Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 5, 2025 – While direct applications of D-Ribulose o-nitrophenylhydrazone in biochemical research are not yet extensively documented, its chemical structure as a ketose-hydrazone suggests significant potential in several key areas of scientific inquiry, including analytical biochemistry and as a scaffold for enzyme inhibitor design. This technical guide explores these potential applications, drawing upon established methodologies for analogous compounds to provide a framework for future research and development.

This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential biochemical applications, and experimental protocols relevant to this compound and related sugar hydrazone derivatives.

Introduction to this compound

This compound is a derivative of D-Ribulose, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The addition of the o-nitrophenylhydrazone moiety introduces a chromophore and alters the physicochemical properties of the parent sugar, opening up possibilities for its use in various biochemical assays. While specific data for this compound is scarce, its potential can be inferred from the well-documented applications of other sugar hydrazones.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₆ | PubChem |

| Molecular Weight | 285.25 g/mol | PubChem |

| IUPAC Name | (4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol | PubChem |

| CAS Number | 6155-41-5 | ChemicalBook |

Potential Application I: A Novel Standard for Analytical Biochemistry

The derivatization of monosaccharides with reagents like o-nitrophenylhydrazine is a common strategy to enhance their detection in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The o-nitrophenyl group provides a strong UV chromophore, facilitating sensitive detection.

This compound could serve as a valuable analytical standard for the quantification of D-Ribulose in biological samples. Its increased hydrophobicity compared to the parent sugar may also improve its retention on reverse-phase HPLC columns, allowing for better separation from other monosaccharides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of sugar hydrazones.

Materials:

-

D-Ribulose

-

o-nitrophenylhydrazine hydrochloride

-

Sodium acetate (B1210297)

-

Distilled water

Procedure:

-

Dissolve D-Ribulose (1 equivalent) in a minimal amount of distilled water.

-

In a separate flask, dissolve o-nitrophenylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.

-

Add the D-Ribulose solution dropwise to the o-nitrophenylhydrazine solution with constant stirring.

-

Heat the reaction mixture at 60-70°C for 1-2 hours.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to promote precipitation of the hydrazone.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Confirm the structure of the synthesized compound using techniques such as NMR and mass spectrometry.

Caption: Synthesis Workflow for this compound

Potential Application II: A Scaffold for Enzyme Inhibitor Design

Hydrazone derivatives have emerged as a promising class of enzyme inhibitors, particularly for carbohydrate-processing enzymes like α-glucosidase and α-amylase. These enzymes are crucial targets in the management of type 2 diabetes. The hydrazone moiety can participate in key interactions within the enzyme's active site.

Given that D-Ribulose is a ketose, its o-nitrophenylhydrazone derivative could be investigated as an inhibitor of enzymes involved in ketose metabolism or as a structural mimic of other ketose sugars.

Hypothetical Signaling Pathway Involvement

D-Ribulose-5-phosphate is a key intermediate in the Pentose Phosphate Pathway (PPP), which is crucial for generating NADPH and precursors for nucleotide biosynthesis. An inhibitor targeting an enzyme in this pathway could have significant metabolic consequences. This compound, as a derivative of a PPP intermediate, could potentially modulate the activity of enzymes such as ribulose-phosphate 3-epimerase or ribokinase.

Caption: Potential Inhibition Point in the Pentose Phosphate Pathway

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Caption: Workflow for α-Glucosidase Inhibition Assay

Table 2: α-Glucosidase Inhibitory Activity of Analogous Hydrazone Derivatives

| Compound Class | Specific Compound Example | IC₅₀ (µM) | Reference |

| Coumarin-hydrazone hybrids | Compound 7c | 2.39 ± 0.05 | [1] |

| Coumarin-hydrazone hybrids | Compound 7f | - | [1] |

| β-Carboline hydrazone hybrids | Compound 9 | 1.62 ± 0.11 (mM) | [2] |

| Isatin-based carbohydrazones | Compound 13c (against FAAH) | 0.031 | [3] |

| Isatin-based carbohydrazones | Compound 13c (against MAGL) | 0.029 | [3] |

Note: The data presented are for analogous hydrazone compounds and serve as a reference for the potential inhibitory potency that could be explored for this compound.

Future Directions and Conclusion

The exploration of this compound's biochemical applications is a promising avenue for research. Its potential as an analytical standard for D-Ribulose quantification and as a scaffold for the design of novel enzyme inhibitors warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for scientists to unlock the full potential of this intriguing molecule. Further studies are required to synthesize and characterize this compound and to evaluate its activity in relevant biochemical and cellular assays. Such research could lead to the development of new tools for metabolomics and novel therapeutic agents for metabolic disorders.

References

- 1. Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Isatin-Based Carbohydrazones as Potential Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Monosaccharides in Pharmaceutical Preparations using HPLC with o-Nitrophenylhydrazine Derivatization

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of monosaccharides in pharmaceutical preparations. The method utilizes pre-column derivatization with o-nitrophenylhydrazine (ONPH), followed by separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This approach allows for the accurate determination of common monosaccharides, which is crucial for the quality control and characterization of glycoproteins, polysaccharides, and other carbohydrate-based therapeutics. The protocol detailed herein provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Monosaccharide analysis is a critical component in the development and quality control of biopharmaceuticals and other drug formulations. The inherent lack of a strong chromophore in monosaccharides necessitates a derivatization step to enable sensitive UV detection. o-Nitrophenylhydrazine (ONPH) is a derivatizing agent that reacts with the aldehyde or ketone group of reducing sugars to form a stable o-nitrophenylhydrazone derivative, which possesses a strong UV absorbance. This allows for the sensitive and selective quantification of individual monosaccharides. This application note provides a detailed protocol for the ONPH derivatization of monosaccharides and their subsequent analysis by HPLC-UV.

Experimental

Materials and Reagents

-

Monosaccharide standards (e.g., Glucose, Galactose, Mannose, Fructose, Xylose, Ribose)

-

o-Nitrophenylhydrazine hydrochloride (ONPH·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Pyridine

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, deionized)

-

Formic acid (optional, for mobile phase modification)

-

Hydrochloric acid (for sample hydrolysis, if applicable)

-

Sodium hydroxide (B78521) (for neutralization)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Heating block or water bath

-

pH meter

-

Vortex mixer

-

Centrifuge

Protocols

1. Standard Solution Preparation

Prepare individual stock solutions of each monosaccharide standard at a concentration of 1 mg/mL in deionized water. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration range for calibration curves.

2. Sample Preparation (from Glycoprotein (B1211001)/Polysaccharide)

-

Hydrolysis: To analyze monosaccharides from a glycoprotein or polysaccharide, hydrolysis is required to release the individual monosaccharide units. A common method is acid hydrolysis with 2M HCl at 100°C for 2-4 hours. The optimal hydrolysis conditions should be determined empirically for each sample type.

-

Neutralization: After hydrolysis, neutralize the sample with an equivalent amount of NaOH.

-

Dilution: Dilute the neutralized hydrolysate with deionized water to a concentration within the linear range of the calibration curve.

3. o-Nitrophenylhydrazine (ONPH) Derivatization Protocol

Note: This protocol is adapted from established methods for the structurally similar derivatizing agent, 3-nitrophenylhydrazine (B1228671) (3-NPH), due to the limited availability of specific quantitative data for ONPH.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine:

-

50 µL of the monosaccharide standard solution or prepared sample.

-

50 µL of 200 mM ONPH·HCl in methanol.

-

50 µL of 150 mM EDC·HCl in methanol containing 6% (v/v) pyridine.

-

-

Incubation: Vortex the mixture thoroughly and incubate at 60°C for 60 minutes in a heating block or water bath.

-

Cooling and Centrifugation: After incubation, cool the reaction mixture to room temperature. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid (optional)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

-

Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to separate the derivatized monosaccharides. An example gradient is:

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 390 nm (based on the expected absorbance maximum for o-nitrophenylhydrazones)

-

Injection Volume: 10 µL

Quantitative Data

The following table summarizes the expected quantitative data for the analysis of ONPH-derivatized monosaccharides. Please note that these values are estimations based on data from the closely related 3-nitrophenylhydrazine and may require optimization for specific instrumentation and experimental conditions.

| Monosaccharide | Expected Retention Time (min) | Linearity (R²) | LOD (pmol) | LOQ (pmol) |

| Ribose | 8.5 | >0.995 | ~0.1 | ~0.3 |

| Xylose | 9.2 | >0.995 | ~0.1 | ~0.3 |

| Mannose | 12.5 | >0.995 | ~0.2 | ~0.6 |

| Glucose | 13.1 | >0.995 | ~0.2 | ~0.6 |

| Galactose | 13.8 | >0.995 | ~0.2 | ~0.6 |

| Fructose | 15.2 | >0.995 | ~0.3 | ~0.9 |

LOD: Limit of Detection; LOQ: Limit of Quantification. These values are indicative and should be experimentally determined.

Visualizations

Derivatization Reaction of a Monosaccharide with o-Nitrophenylhydrazine

Caption: Chemical reaction of a monosaccharide with o-nitrophenylhydrazine.

Experimental Workflow for HPLC Analysis of Monosaccharides

Caption: Workflow for monosaccharide analysis by HPLC with ONPH derivatization.

Conclusion

The described method of o-nitrophenylhydrazine derivatization followed by RP-HPLC-UV analysis provides a sensitive, reliable, and reproducible approach for the quantitative determination of monosaccharides. This application note serves as a comprehensive guide for its implementation in a pharmaceutical quality control or research setting. The protocol can be adapted and optimized for various sample matrices and specific monosaccharides of interest.

Application Notes and Protocols for the Spectrophotometric Quantification of Ketoses with o-Nitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoses are a class of monosaccharides characterized by a ketone functional group. They play crucial roles in various biological processes and are important structural components of many natural products. The accurate quantification of ketoses is essential in diverse fields, including clinical diagnostics, food science, and drug development. One common method for the quantification of carbonyl compounds, including ketoses, is through derivatization with phenylhydrazine (B124118) reagents. This process involves the reaction of the ketone group with the hydrazine (B178648) to form a colored phenylhydrazone, which can be quantified spectrophotometrically.

This document provides a detailed protocol for the quantification of ketoses using o-nitrophenylhydrazine. The reaction of o-nitrophenylhydrazine with a ketose results in the formation of a stable, colored o-nitrophenylhydrazone derivative. The intensity of the color, which is proportional to the concentration of the ketose, is measured using a spectrophotometer. While protocols using 2,4-dinitrophenylhydrazine (B122626) (DNPH) are more common, the principles are analogous.[1] This method offers a simple and cost-effective approach for the determination of ketose concentrations in various samples.

Principle of the Assay

The assay is based on the reaction of the carbonyl group of a ketose with o-nitrophenylhydrazine in an acidic medium to form a corresponding o-nitrophenylhydrazone. This derivative exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for quantitative measurement. The reaction is a condensation reaction, involving a nucleophilic attack of the amino group of the hydrazine on the carbonyl carbon of the ketose, followed by the elimination of a water molecule.

Signaling Pathway and Experimental Workflow

The chemical transformation and the general experimental workflow are depicted below.

Caption: Chemical reaction and experimental workflow for ketose quantification.

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric quantification of ketoses using o-nitrophenylhydrazine.

Materials and Reagents

-

o-Nitrophenylhydrazine hydrochloride

-

Ketose standard (e.g., D-Fructose)

-

Hydrochloric acid (HCl), concentrated

-

Methanol (B129727) or Ethanol, analytical grade

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled or deionized water

-

Spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Test tubes

Preparation of Reagents

-

Ketose Standard Stock Solution (e.g., 1 mg/mL Fructose):

-

Accurately weigh 100 mg of D-fructose.

-

Dissolve in 100 mL of distilled water in a volumetric flask.

-

Store at 4°C. Prepare fresh weekly.

-

-

o-Nitrophenylhydrazine Reagent (0.1% w/v in acidic methanol):

-

Accurately weigh 100 mg of o-nitrophenylhydrazine hydrochloride.

-

Dissolve in 80 mL of methanol.

-

Carefully add 0.5 mL of concentrated hydrochloric acid.

-

Bring the final volume to 100 mL with methanol in a volumetric flask.

-

This reagent should be prepared fresh daily and stored in a dark bottle to protect it from light.

-

-

Sodium Hydroxide Solution (0.5 M):

-

Accurately weigh 2 g of NaOH pellets.

-

Carefully dissolve in approximately 80 mL of distilled water.

-

Allow to cool to room temperature and bring the final volume to 100 mL with distilled water in a volumetric flask.

-

Standard Curve Preparation

-

Prepare a series of working standards by diluting the ketose standard stock solution. For a fructose (B13574) standard curve ranging from 0 to 100 µg/mL, the dilutions can be prepared as follows:

| Standard Concentration (µg/mL) | Volume of Stock (1 mg/mL) (µL) | Final Volume (mL) |

| 0 (Blank) | 0 | 10 |

| 10 | 100 | 10 |

| 20 | 200 | 10 |

| 40 | 400 | 10 |

| 60 | 600 | 10 |

| 80 | 800 | 10 |

| 100 | 1000 | 10 |

-

These working standards should be prepared fresh for each assay.

Sample Preparation

The preparation of the sample will depend on its nature.

-

Liquid Samples (e.g., fruit juice, cell culture media): Centrifuge to remove any particulate matter. The supernatant may need to be diluted to bring the ketose concentration within the range of the standard curve.

-

Solid Samples (e.g., tissues, food products): Homogenize the sample in a suitable buffer or solvent, followed by centrifugation or filtration to obtain a clear extract. Deproteinization may be necessary for biological samples.

Assay Procedure

-

Pipette 1.0 mL of each standard solution and the prepared sample solutions into separate, labeled test tubes.

-

Add 1.0 mL of the o-nitrophenylhydrazine reagent to each tube.

-

Mix the contents thoroughly by vortexing.

-

Incubate the tubes in a water bath at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 15 minutes) to allow for color development. The optimal temperature and time may need to be determined empirically.

-

After incubation, cool the tubes to room temperature.

-

Add 5.0 mL of the 0.5 M NaOH solution to each tube to enhance and stabilize the color.

-

Mix thoroughly.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax). The λmax for the o-nitrophenylhydrazone derivative should be determined by scanning the spectrum of a colored standard solution (typically between 400-600 nm). For 2,4-dinitrophenylhydrazones, this is often around 490 nm.[1]

Data Presentation and Analysis

Standard Curve

Plot the absorbance values of the standards against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 for a good linear fit.

Calculation of Ketose Concentration in Samples

The concentration of the ketose in the unknown samples can be calculated using the equation from the standard curve:

Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

Remember to account for any dilution factors used during sample preparation.

Representative Quantitative Data

The following table provides a hypothetical example of data that could be obtained from this assay.

| Fructose Concentration (µg/mL) | Absorbance at λmax |

| 0 | 0.005 |

| 10 | 0.152 |

| 20 | 0.301 |

| 40 | 0.598 |

| 60 | 0.895 |

| 80 | 1.203 |

| 100 | 1.499 |

Troubleshooting and Considerations

-

Interferences: Aldoses may also react with o-nitrophenylhydrazine, although generally at a slower rate. To minimize this interference, it is important to control the reaction time and temperature. For samples with high aldose content, a correction may be necessary.

-

Blank Absorbance: A high blank reading may indicate contamination of reagents or glassware.

-

Color Stability: The color of the hydrazone derivative may fade over time. It is recommended to measure the absorbance within a consistent timeframe after the addition of the NaOH solution.

-

Linearity: If the absorbance values of the samples are outside the linear range of the standard curve, the samples should be diluted appropriately and re-analyzed.

Conclusion

The spectrophotometric quantification of ketoses using o-nitrophenylhydrazine is a straightforward and sensitive method suitable for a wide range of applications. By following the detailed protocol provided, researchers can obtain reliable and reproducible results for the determination of ketose concentrations in their samples. Careful optimization of reaction conditions and consideration of potential interferences will ensure the accuracy of the measurements.

References

Application Note and Protocol: Derivatization of D-Ribulose with o-Nitrophenylhydrazine for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of D-Ribulose using o-nitrophenylhydrazine. This procedure is designed to enhance the detection and quantification of D-Ribulose in various samples using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

D-Ribulose, a ketopentose sugar, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Accurate quantification of D-Ribulose is crucial in various fields, including metabolic studies and drug development. However, like many monosaccharides, D-Ribulose lacks a strong chromophore, making its direct detection by UV-Vis spectroscopy challenging.[1]

Chemical derivatization with a reagent that introduces a chromophoric or fluorophoric tag is a common strategy to overcome this limitation. o-Nitrophenylhydrazine (o-NPH) reacts with the ketone group of D-Ribulose to form a stable hydrazone derivative. This derivative possesses a strong UV-absorbing nitro group, significantly enhancing its detectability. This application note details a comprehensive protocol for the derivatization of D-Ribulose with o-NPH, followed by analysis. While this protocol is specifically outlined for o-nitrophenylhydrazine, similar reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) are also widely used for derivatizing carbonyl-containing compounds, including sugars, for analytical purposes.[1][2]

Reaction Principle

The derivatization reaction is based on the condensation of the ketone functional group of D-Ribulose with the hydrazine (B178648) moiety of o-nitrophenylhydrazine to form an o-nitrophenylhydrazone. This reaction is typically carried out in an acidic methanolic solution and is facilitated by heat.

Figure 1: Reaction of D-Ribulose with o-Nitrophenylhydrazine. This diagram illustrates the condensation reaction between D-Ribulose and o-nitrophenylhydrazine, resulting in the formation of a D-Ribulose-o-nitrophenylhydrazone derivative, which can be readily analyzed by HPLC or LC-MS.

Experimental Protocol

This protocol is adapted from established methods for the derivatization of reducing sugars with phenylhydrazine (B124118) reagents.[1][2]

Materials and Reagents

-

D-Ribulose standard

-

o-Nitrophenylhydrazine hydrochloride (o-NPH)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl), concentrated

-

Water, ultrapure

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Syringe filters (0.22 µm, PTFE or nylon)

Equipment

-

Analytical balance

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

HPLC or UPLC system with a UV or Diode Array Detector (DAD)

-

LC-MS system (optional, for higher sensitivity and specificity)

-

C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Preparation of Solutions

-

D-Ribulose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Ribulose and dissolve it in 10 mL of ultrapure water. Prepare fresh working standards by diluting this stock solution.

-

o-Nitrophenylhydrazine Reagent (100 mM): Dissolve 1.74 g of o-nitrophenylhydrazine hydrochloride in 100 mL of 70% aqueous methanol. This solution should be prepared fresh.

-

Catalyst Solution (6% Pyridine in 70% Methanol): Mix 6 mL of pyridine with 94 mL of 70% aqueous methanol.

Derivatization Procedure

-

Sample Preparation: To 50 µL of the D-Ribulose standard or sample solution in a microcentrifuge tube, add 100 µL of the o-Nitrophenylhydrazine Reagent.

-

Catalyst Addition: Add 50 µL of the Catalyst Solution to the mixture.

-

Reaction Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 90 minutes in a heating block or water bath.

-

Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with 800 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the HPLC or LC-MS system.

Analytical Conditions

HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 60% B

-

15-17 min: 60% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm and 400 nm (for the nitrophenyl group)

LC-MS Method (for enhanced sensitivity and specificity)

The chromatographic conditions can be similar to the HPLC-UV method, but with a lower flow rate suitable for the mass spectrometer interface.

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

-

Scan Mode: Full scan and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the expected mass of the D-Ribulose-o-NPH derivative.

Data Presentation

The following tables summarize expected quantitative data based on similar derivatization methods.[2]

Table 1: Optimized Reaction Conditions for Sugar Derivatization

| Parameter | Optimized Value |

| Reagent Concentration | 100 mM |

| Reaction Temperature | 60°C |

| Reaction Time | 90 minutes |